(S)-3-(Boc-amino)pyrrolidine hydrochloride
Overview
Description
(S)-3-(Boc-amino)pyrrolidine hydrochloride is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound consists of a pyrrolidine ring with an amino group protected by a tert-butoxycarbonyl (Boc) group, and it is present as a hydrochloride salt. This protection is crucial for preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Boc-amino)pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-pyrrolidine, which is commercially available or can be synthesized from other chiral precursors.
Protection of the Amino Group: The amino group of (S)-pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Formation of Hydrochloride Salt: The protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(Boc-amino)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used.
Major Products:
Substitution Reactions: The major products depend on the substituents introduced.
Deprotection Reactions: The major product is (S)-3-amino pyrrolidine.
Scientific Research Applications
(S)-3-(Boc-amino)pyrrolidine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a precursor for other chiral compounds.
Mechanism of Action
The mechanism of action of (S)-3-(Boc-amino)pyrrolidine hydrochloride involves its role as a protected amine. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective transformations. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, facilitating the desired biological or chemical activity.
Comparison with Similar Compounds
®-3-(Boc-amino)pyrrolidine hydrochloride: The enantiomer of (S)-3-(Boc-amino)pyrrolidine hydrochloride.
(S)-3-(Cbz-amino)pyrrolidine hydrochloride: Similar compound with a different protecting group (carbobenzoxy).
(S)-3-(Fmoc-amino)pyrrolidine hydrochloride: Another similar compound with a fluorenylmethyloxycarbonyl protecting group.
Uniqueness: this compound is unique due to its specific stereochemistry and the use of the Boc protecting group, which offers stability under a wide range of conditions and is easily removable under mild acidic conditions.
Properties
IUPAC Name |
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZWZJKNFDMPB-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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